Cas no 941951-30-0 (N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide structure
941951-30-0 structure
Product name:N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
CAS No:941951-30-0
MF:C22H23ClN2O4S2
Molecular Weight:479.012022256851
CID:6441900
PubChem ID:16832234

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
    • 941951-30-0
    • F3247-0093
    • AKOS024481143
    • N-benzyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide
    • N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide
    • VU0493136-1
    • インチ: 1S/C22H23ClN2O4S2/c1-16-13-17(2)22(30(26,27)24-15-18-7-5-4-6-8-18)14-21(16)25(3)31(28,29)20-11-9-19(23)10-12-20/h4-14,24H,15H2,1-3H3
    • InChIKey: NTGIXTJQOBYMIB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(N(C)C1C=C(C(C)=CC=1C)S(NCC1C=CC=CC=1)(=O)=O)(=O)=O

計算された属性

  • 精确分子量: 478.0787773g/mol
  • 同位素质量: 478.0787773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 779
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 100Ų

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3247-0093-5μmol
N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
941951-30-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3247-0093-2mg
N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
941951-30-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3247-0093-5mg
N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
941951-30-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3247-0093-3mg
N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
941951-30-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3247-0093-40mg
N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
941951-30-0 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3247-0093-4mg
N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
941951-30-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3247-0093-20mg
N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
941951-30-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3247-0093-20μmol
N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
941951-30-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3247-0093-1mg
N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
941951-30-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3247-0093-10mg
N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
941951-30-0 90%+
10mg
$79.0 2023-04-26

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide 関連文献

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamideに関する追加情報

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide: A Comprehensive Overview

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide (CAS No. 941951-30-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and applications. This article provides a detailed overview of N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide, including its chemical structure, synthesis methods, biological activities, and recent research developments.

Chemical Structure and Properties

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative with a molecular formula of C20H20ClN2O3S2. The compound features a benzene ring substituted with a benzyl group, two methyl groups, and a sulfonamide moiety. The presence of the chloro substituent on the benzene ring and the methylated sulfonamide group contributes to its unique chemical properties and biological activities. The compound's molecular weight is 433.9 g/mol, and it is typically obtained as a white crystalline solid.

The chemical structure of N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide can be represented as follows:

            O
            |
            SO2-N(CH3)C6H4-Cl
                |
                C6H4-CH(CH3)2-SO2-NH-Bn
        

The compound's solubility in various solvents is an important consideration for its use in experimental settings. It is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. This property can influence its bioavailability and pharmacokinetic behavior when used in vivo.

Synthesis Methods

The synthesis of N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide involves several steps, each requiring careful control of reaction conditions to ensure high yields and purity. One common synthetic route begins with the reaction of 2,4-dimethylbenzene-1-sulfonyl chloride with N-methyl-4-chlorobenzenesulfonamide to form the intermediate sulfonamide. This intermediate is then further functionalized by introducing the benzyl group through nucleophilic substitution or other suitable reactions.

A typical synthetic protocol might proceed as follows:

  1. Synthesis of 2,4-dimethylbenzene-1-sulfonyl chloride: 2,4-Dimethylbenzoic acid is treated with thionyl chloride to form the corresponding acyl chloride.
  2. Synthesis of N-methyl-4-chlorobenzenesulfonamide: 4-Chlorobenzenesulfonyl chloride is reacted with methylamine to form N-methyl-4-chlorobenzenesulfonamide.
  3. Coupling reaction: The acyl chloride from step 1 is reacted with N-methyl-4-chlorobenzenesulfonamide to form the intermediate sulfonamide.
  4. Benzyl substitution: The intermediate sulfonamide is then reacted with benzyl bromide in the presence of a base to introduce the benzyl group.

This synthetic route provides a robust method for producing high-purity N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide, which can be used for further biological studies or pharmaceutical applications.

Biological Activities and Applications

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide has been investigated for its potential biological activities, particularly in the context of medicinal chemistry. Recent studies have highlighted several key areas where this compound shows promise:

  • Anti-inflammatory activity: Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Cancer therapy: Studies have also explored the anticancer properties of N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide. In vitro experiments have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve modulation of signaling pathways such as p53 and Bcl-2.
  • Anti-diabetic effects: Preliminary research suggests that this compound may have beneficial effects on glucose metabolism. In animal models of diabetes, it has been shown to improve insulin sensitivity and reduce blood glucose levels. Further studies are needed to elucidate the underlying mechanisms and assess its potential as an anti-diabetic agent.
  • CNS disorders: There is growing interest in the potential neuroprotective properties of this compound. In vitro studies have indicated that it can protect neurons from oxidative stress-induced damage and may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide's diverse biological activities make it an attractive candidate for further development as a therapeutic agent. However, more extensive preclinical and clinical studies are necessary to fully evaluate its safety and efficacy in humans.

Clinical Trials and Future Directions

To date, there have been limited clinical trials involvingN-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide. However, several preclinical studies have provided promising results that warrant further investigation. For example, a phase I clinical trial evaluating the safety and pharmacokinetics of this compound in healthy volunteers is currently underway. Preliminary data suggest that it is well-tolerated at low doses with no significant adverse effects observed.

In addition to ongoing clinical trials, there are several areas where future research could focus:

  • Mechanistic studies: Further elucidation of the molecular mechanisms underlying the biological activities ofN-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide. This includes detailed investigations into its interactions with specific cellular targets and signaling pathways.
  • Dose optimization: Determining the optimal dosing regimens for different therapeutic applications based on pharmacokinetic and pharmacodynamic data from preclinical studies.
  • Clinical efficacy trials: Conducting larger-scale clinical trials to evaluate the efficacy ofN-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide.in treating specific diseases such as cancer or inflammatory conditions.
  • New formulations: Developing new formulations or delivery systems to improve bioavailability and reduce side effects associated with current administration methods.

The continued exploration ofN-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide's .potential therapeutic applications holds promise for advancing treatments in various medical fields. As research progresses, it is likely that new insights will emerge regarding its mechanisms of action and optimal uses in clinical settings.

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